molecular formula C12H16N4O B1475771 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2098029-98-0

3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B1475771
CAS No.: 2098029-98-0
M. Wt: 232.28 g/mol
InChI Key: JSGVLECPUITPCA-UHFFFAOYSA-N
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Description

3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention due to its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H16_{16}N4_{4}O
  • CAS Number : 2098029-98-0

The oxadiazole moiety is known for conferring various biological activities, making it a focal point in drug discovery.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Specifically, compounds containing the oxadiazole ring have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50_{50} Value (µM)
This compoundA549 (lung adenocarcinoma)78.5
Other oxadiazole derivativesMCF7 (breast cancer)92.4

These findings suggest that the compound exhibits moderate activity against cancer cells, indicating its potential for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Research indicates that oxadiazole derivatives can inhibit the growth of multidrug-resistant bacteria and fungi. For example:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results underscore the potential of this compound as a candidate for treating infections caused by resistant strains .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Oxadiazoles have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play crucial roles in cancer progression and cellular metabolism .
  • Induction of Apoptosis : Studies indicate that compounds with oxadiazole scaffolds can induce apoptosis in cancer cells through various signaling pathways, enhancing their anticancer efficacy .
  • Antibacterial Mechanisms : The antimicrobial action is likely mediated through disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of oxadiazole derivatives:

  • Case Study on Anticancer Efficacy :
    • A study involving A549 cells treated with varying concentrations of the compound demonstrated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM.
  • Case Study on Antimicrobial Resistance :
    • In vitro testing against methicillin-resistant Staphylococcus aureus (MRSA) showed that the compound significantly reduced bacterial load at MIC values comparable to standard antibiotics.

Properties

IUPAC Name

3-(1-ethylpyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-2-16-7-3-4-10(16)11-14-12(17-15-11)9-5-6-13-8-9/h3-4,7,9,13H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGVLECPUITPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 2
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3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 3
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 5
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 6
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

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